N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound with a unique structure that combines a tetrahydrothiopyran ring, a piperidine ring, and a trifluoromethylbenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the individual components. The tetrahydrothiopyran ring can be synthesized through the hydrogenation of thiopyran, while the piperidine ring can be obtained from piperidine derivatives. The trifluoromethylbenzenesulfonamide group is introduced through sulfonation reactions involving trifluoromethylbenzene and sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and pressure conditions are crucial to achieving efficient synthesis. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and piperidine derivatives, such as:
- N-(piperidin-4-yl)methylbenzenesulfonamide
- N-(tetrahydrothiopyran-4-yl)methylbenzenesulfonamide
- N-(trifluoromethyl)benzenesulfonamide
Uniqueness
N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, while the piperidine and tetrahydrothiopyran rings contribute to its biological activity and potential therapeutic effects.
Properties
IUPAC Name |
N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2O2S2/c19-18(20,21)15-2-1-3-17(12-15)27(24,25)22-13-14-4-8-23(9-5-14)16-6-10-26-11-7-16/h1-3,12,14,16,22H,4-11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHAHAUCTSIQJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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